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1-Amino-3-carbazol-9-yl-propan-2-ol

Cat. No.: B2895379
CAS No.: 376620-73-4
M. Wt: 240.306
InChI Key: VMSWVRRUBQSAGT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Carbazole-Based Organic Chemistry

The journey of carbazole (B46965) chemistry began with its initial isolation from coal tar in 1872. wikipedia.org The fundamental tricyclic structure, consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, presented a new frontier for organic chemists. wikipedia.org The late 19th and early 20th centuries saw the development of several classical methods for synthesizing the carbazole core, which remain fundamental to the field.

Key among these was the Borsche-Drechsel cyclization , first noted by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908. wikipedia.orghandwiki.orgdrugfuture.com This reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to yield the aromatic carbazole. wikipedia.orghandwiki.org Another cornerstone is the Graebe-Ullmann synthesis , reported in 1896, where an N-phenyl-1,2-diaminobenzene is converted to a benzotriazole (B28993) that, upon heating, extrudes nitrogen gas to form carbazole. wikipedia.orgwikipedia.orgdrugfuture.comresearchgate.netacs.org Shortly after, in 1904, the Bucherer carbazole synthesis provided a method to create carbazoles from naphthols and aryl hydrazines with sodium bisulfite. dbpedia.orgwikipedia.orghandwiki.orgnih.govtandfonline.com

These foundational syntheses opened the door to a wide variety of carbazole derivatives. Over the decades, research has expanded from fundamental synthesis to exploring the applications of these compounds. Scientists discovered that the carbazole scaffold is a privileged structure in medicinal chemistry and a valuable component in materials science, particularly for its electronic and photophysical properties. tandfonline.comrsc.org This evolution from simple isolation and synthesis to complex functionalization and application has paved the way for the investigation of intricate molecules like 1-Amino-3-carbazol-9-yl-propan-2-ol.

Molecular Architecture of this compound within Aminoalcohol Frameworks

The molecular structure of this compound, as its name implies, is built upon two key components: the carbazole heterocycle and an aminopropanol (B1366323) chain. The carbazole unit is a planar, aromatic system known for its thermal stability and electron-donating capabilities. evitachem.com The propan-2-ol chain is attached to the carbazole nitrogen (position 9), creating an N-substituted carbazole. This chain contains both a hydroxyl (-OH) group at the second carbon and an amino (-NH2) group at the first carbon.

The synthesis of such carbazole aminoalcohols often begins with the N-alkylation of the carbazole ring. A common strategy involves reacting 9H-carbazole with an epoxide-containing reagent, such as 9-(oxiran-2-ylmethyl)-9H-carbazole, which is itself formed from carbazole and an epihalohydrin. arabjchem.org The highly strained epoxide ring is then opened by a nucleophilic attack from an amine, resulting in the final aminoalcohol structure. arabjchem.orgnih.gov This synthetic route allows for significant diversity by varying the amine used in the final step.

The presence of both a basic amino group and an acidic hydroxyl group, along with the hydrophobic carbazole core, gives the molecule an amphiphilic character. evitachem.com The amino and hydroxyl groups can participate in hydrogen bonding, while the large aromatic surface allows for π-π stacking interactions. This structural arrangement is crucial to the chemical reactivity and biological interactions of its derivatives.

Below is a table summarizing key chemical data for the parent compound.

PropertyValue
IUPAC Name 1-amino-3-(9H-carbazol-9-yl)propan-2-ol
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Appearance Solid
Solubility Soluble in organic solvents like ethanol, less soluble in water. evitachem.com
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Data sourced from various chemical information databases.

Rationale for Academic Inquiry into the Chemical Compound and its Derivatives

The scientific interest in this compound and its analogues is primarily driven by their potential applications in medicinal chemistry. The carbazole nucleus is a common feature in many biologically active natural products and synthetic drugs. nih.gov The addition of the aminoalcohol side chain provides a flexible and functionalizable handle that can be modified to tune the compound's properties and interactions with biological targets.

Research has shown that derivatives of this scaffold exhibit a wide range of biological activities. For instance, various substituted carbazole aminoalcohols have been synthesized and evaluated for their efficacy as:

Anticancer Agents: Many studies have focused on the antiproliferative activity of these compounds. Novel carbazole aminoalcohols have demonstrated the ability to inhibit the growth of human tumor cell lines, with some derivatives showing IC₅₀ values in the low micromolar range. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov

Antimalarial and Antiparasitic Agents: The emergence of drug-resistant strains of parasites has spurred the search for new therapeutic agents. Carbazole aminoalcohols have been identified as a promising class of compounds with activity against parasites like Plasmodium falciparum (malaria) and Echinococcus granulosus (cystic echinococcosis).

Neurological and Antiviral Agents: Researchers have also explored derivatives for their potential to combat neurodegenerative diseases and viral infections. For example, a derivative named 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol was identified as having potent anti-prion activity and was also found to inhibit the influenza virus. nih.gov

The table below presents research findings on the biological activity of selected carbazole aminoalcohol derivatives, illustrating the rationale for continued investigation into this chemical class.

Compound DerivativeTarget/ApplicationKey Finding (IC₅₀)
1-(Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-olAnticancer (HeLa cells)Potent antiproliferative activity, induces G2-phase cell cycle arrest. nih.gov
5,8-Dimethyl-9H-carbazole derivative 3 Anticancer (MDA-MB-231 cells)1.44 ± 0.97 µM nih.gov
5,8-Dimethyl-9H-carbazole derivative 4 Anticancer (MDA-MB-231 cells)0.73 ± 0.74 µM nih.gov
1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-olAnti-prion4.7 µM nih.gov

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

This consistent discovery of potent biological activity across a range of therapeutic areas provides a strong justification for the continued academic and industrial research into this compound and its derivatives. The scaffold's versatility allows for the generation of large libraries of compounds for screening, enhancing the potential for the discovery of new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B2895379 1-Amino-3-carbazol-9-yl-propan-2-ol CAS No. 376620-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSWVRRUBQSAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Amino 3 Carbazol 9 Yl Propan 2 Ol and Its Structural Analogs

Strategic Approaches to the Carbazole (B46965) Core Functionalization (e.g., N-alkylation)

A primary and fundamental step in the synthesis of the target compound is the functionalization of the carbazole core, most commonly through N-alkylation. This reaction establishes the crucial C-N bond, attaching the side chain to the nitrogen atom of the carbazole ring system.

The N-alkylation of carbazole is typically achieved by reacting it with a suitable alkylating agent in the presence of a base. researchgate.netgoogle.com For the synthesis of 1-amino-3-carbazol-9-yl-propan-2-ol, a common strategy involves the use of a three-carbon synthon that can be later converted to the desired propan-2-ol with an amino group. One such approach is the N-alkylation of carbazole with epichlorohydrin (B41342). google.com This reaction is often carried out in the presence of a base like sodium hydroxide (B78521) in an organic solvent, such as isopropyl alcohol, to yield 4-(2,3-epoxypropoxy)-carbazole. google.com

Alternatively, N-alkylation can be performed using alkyl halides. For instance, reacting carbazole with 1-bromo-3-chloropropane (B140262) under phase-transfer catalysis conditions (e.g., KOH, TBAB, DMSO) can yield 9-(3-chloropropyl)-9H-carbazole. Another method involves the reaction of the potassium salt of carbazole with an appropriate electrophile. researchgate.net Microwave irradiation has also been explored as an energy-efficient method to accelerate the N-alkylation of carbazole with alkyl halides, often in a solvent-free or "dry media" condition adsorbed on a solid support like potassium carbonate. researchgate.net

The choice of the alkylating agent and reaction conditions is critical for achieving high yields and regioselectivity, ensuring the substitution occurs at the nitrogen atom (position 9) of the carbazole ring. researchgate.net

Construction of the Propan-2-ol Linker with Integrated Amino Moiety

Following the functionalization of the carbazole core, the next critical phase is the construction of the propan-2-ol linker that incorporates the amino group. Several synthetic routes are employed to achieve this.

A widely used and efficient method for constructing the this compound backbone is the ring-opening of a carbazole-containing epoxide with an amine. nih.govrsc.orgscielo.org.mx This reaction is a classic example of nucleophilic addition where the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol.

Specifically, starting with 9-(oxiran-2-ylmethyl)-9H-carbazole (also known as 9-glycidylcarbazole), which can be synthesized by reacting carbazole with epichlorohydrin, the epoxide ring can be opened by various primary or secondary amines. google.comarabjchem.org The reaction of 9-(oxiran-2-ylmethyl)-9H-carbazole with an amine like isopropylamine (B41738) would directly yield 1-(isopropylamino)-3-(9H-carbazol-9-yl)propan-2-ol. evitachem.com

The regioselectivity of the epoxide ring-opening is an important consideration. In the case of unsymmetrical epoxides, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. jsynthchem.com The reaction conditions, including the nature of the amine, the solvent, and the presence of catalysts, can influence the regioselectivity. rsc.orgscielo.org.mx For instance, in the reaction of styrene (B11656) epoxide with aromatic amines, the attack preferentially occurs at the benzylic carbon, whereas with aliphatic amines, the attack is at the terminal carbon. scielo.org.mx

An alternative approach involves the reduction of a suitable keto or aldehyde precursor. This method typically starts with a carbazole derivative containing a keto or aldehyde group at the appropriate position on the side chain. The carbonyl group is then reduced to a hydroxyl group, and the amino functionality is introduced in a separate step or concurrently.

For example, a precursor such as 1-(9H-carbazol-9-yl)propan-2-one could be subjected to reductive amination. In this process, the ketone reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for the reduction step.

The introduction of the amino group can also be achieved through the formation and subsequent reduction of a Schiff base. researchgate.netmdpi.com A Schiff base is formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.gov

In the context of synthesizing this compound analogs, a precursor containing a carbazole moiety and a carbonyl group on the side chain can be reacted with a primary amine to form a Schiff base (an imine). For example, 9-ethyl-9H-carbazole-3-carbaldehyde can be condensed with 1,3-diaminopropan-2-ol to form a Schiff base. researchgate.netmdpi.comresearchgate.net

The resulting imine double bond (C=N) of the Schiff base can then be reduced to a single bond (C-N) to yield the secondary amine. google.comcore.ac.uk Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). acs.org This two-step sequence provides a versatile method for introducing a variety of amino groups, depending on the primary amine used in the initial condensation step.

Stereoselective Synthesis of Enantiopure this compound and Chiral Derivatives

The synthesis of specific stereoisomers (enantiomers) of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer in high purity.

One common strategy for achieving stereoselectivity is to use a chiral starting material. For instance, the synthesis can start from a chiral epoxide, such as (S)-glycidol or (R)-glycidol derivatives. The condensation of 3,6-dibromocarbazole (B31536) with a protected (S)-glycidol derivative has been shown to produce a chiral epoxide intermediate with high enantiomeric excess. nih.gov Subsequent ring-opening of this chiral epoxide with an amine or an azide (B81097) followed by reduction leads to the formation of the corresponding enantiopure amino alcohol. nih.gov

Another approach is the use of chiral catalysts in reactions that create the stereocenter. Asymmetric reduction of a prochiral ketone precursor using a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand, can lead to the formation of one enantiomer of the alcohol over the other. sigmaaldrich.com Similarly, the Sharpless asymmetric aminohydroxylation of alkenes, which introduces both the amino and hydroxyl groups in a stereocontrolled manner, represents a powerful method for the direct synthesis of enantiopure amino alcohols. diva-portal.org

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, can also be employed to separate enantiomers. acs.org Furthermore, diastereoselective reactions, where a new stereocenter is created in a molecule that already contains a stereocenter, can be used to control the relative stereochemistry of the product. acs.orgbeilstein-journals.org

Catalysis in this compound Synthesis (e.g., Cu(I) catalyzed C-N coupling)

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of the synthetic methods for this compound and its analogs. Various types of catalysts are employed in different steps of the synthesis.

In the N-alkylation of carbazole, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are often used to facilitate the reaction between the aqueous and organic phases.

For the construction of the C-N bond in the amino group, copper(I)-catalyzed coupling reactions are particularly noteworthy. For example, the coupling of an amino alcohol with an aryl halide, such as the reaction between 1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol and 2-iodo-6-methoxypyridine, can be effectively catalyzed by copper(I) iodide (CuI) in the presence of a ligand like 2,2,6,6-tetramethyl-3,5-heptanedione. nih.gov

In the context of Schiff base formation, the reaction is often catalyzed by an acid or a base. nih.gov For the subsequent reduction of the Schiff base, metal catalysts such as palladium on carbon (Pd/C) can be used for catalytic hydrogenation.

Furthermore, Lewis acids can be used to catalyze the ring-opening of epoxides. jsynthchem.com In some cases, metal- and solvent-free protocols have been developed, for instance, using acetic acid to mediate the regioselective ring-opening of epoxides with amines. rsc.org

The table below summarizes some of the catalytic systems used in the synthesis of carbazole-based propanolamines.

Reaction StepCatalystFunction
N-AlkylationTetrabutylammonium bromide (TBAB)Phase-transfer catalyst
C-N CouplingCopper(I) iodide (CuI)Catalyzes the formation of the C-N bond between an amine and an aryl halide
Epoxide Ring-OpeningLewis Acids / Acetic AcidPromotes the nucleophilic attack on the epoxide ring
Schiff Base FormationAcid or BaseCatalyzes the condensation reaction

Synthesis of Substituted Carbazole Aminoalcohol Derivatives

The core structure of this compound serves as a versatile scaffold for the development of a wide range of derivatives. Synthetic strategies primarily focus on three key areas of the molecule: the carbazole ring system, the amino group, and the hydroxyl group of the propanol (B110389) linker. These modifications are pursued to systematically explore the structure-activity relationships of this class of compounds for various applications, including as potential therapeutic agents and materials for organic electronics. nih.govsmolecule.com

Modifications at the Carbazole Moiety (e.g., halogenation, alkylation, heteroaromatic substitution)

The aromatic carbazole nucleus is a primary target for structural modification, allowing for the introduction of various substituents to modulate the electronic and lipophilic properties of the molecule.

Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, and bromine, onto the carbazole ring is a common strategy. For instance, 3-fluoro-9H-carbazole can be synthesized and subsequently used as a starting material. nih.govsemanticscholar.org The synthesis of 3-fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole provides a key intermediate which, upon reaction with various amines, yields fluorinated derivatives like 1-((2-(1H-indol-3-yl)ethyl)amino)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-ol. nih.gov Similarly, 3,6-dichloro and 3,6-dibromo substitutions on the carbazole ring have been achieved, leading to compounds such as 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol and 1-amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol. smolecule.comnih.gov These halogenated precursors are often prepared and then reacted with an amino alcohol side chain or a precursor like epichlorohydrin to build the final molecule. nih.govnih.gov

Alkylation: Alkylation can be performed at the N9 position of the carbazole nitrogen. A notable example is the synthesis of 9-ethyl-9H-carbazole derivatives. The synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol. researchgate.netnajah.edumdpi.com This modification introduces a different linkage to the propanol backbone, originating from the 3-position of the carbazole ring rather than the N9-position. Another approach involves the alkylation of 3,6-dibromocarbazole with 1-bromopropane (B46711) to yield 3,6-dibromo-9-propyl-9H-carbazole, which serves as a precursor for more complex structures. nih.gov

Heteroaromatic Substitution: While direct heteroaromatic substitution on the pre-formed carbazole aminoalcohol is less common, the general synthetic flexibility allows for the use of carbazole precursors that already contain heteroaromatic systems. More frequently, complex aromatic and heteroaromatic groups are introduced via the amino substituent, as detailed in the following section. nih.govrsc.org

Table 1: Examples of Synthesized Carbazole-Modified Aminoalcohol Derivatives

Compound NameModification on Carbazole MoietyStarting MaterialsYield (%)Ref.
1-((2-(1H-indol-3-yl)ethyl)amino)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-ol3-Fluoro3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole, 2-(1H-indol-3-yl)ethan-1-amine32.1 nih.gov
1-(3-Fluoro-9H-carbazol-9-yl)-3-((4-fluorophenethyl)amino)propan-2-ol3-Fluoro3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole, 2-(4-fluorophenyl)ethan-1-amine- nih.gov
2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)butan-1-ol3,6-Dichloro3,6-dichloro-9H-carbazole, 2-hydroxypropyl bromide (or similar), 2-aminobutan-1-ol- smolecule.com
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol9-Ethyl (and C3-linkage)9-ethyl-9H-carbazole-3-carbaldehyde, 1,3-diaminopropan-2-ol92 mdpi.com
1-Amino-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol3,6-Dibromo3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, Ammonia- nih.gov

Variations in the Amino Substituent (e.g., primary, secondary, tertiary amines, alkyl chains)

The amino group of the this compound scaffold is readily modified, providing a key point for diversification. The synthesis typically involves the ring-opening of a carbazole-substituted epoxide, such as 9-(oxiran-2-ylmethyl)-9H-carbazole or its halogenated analogs, with a suitable primary or secondary amine. nih.govgoogle.com This reaction introduces a wide variety of substituents at the amino nitrogen.

Primary, Secondary, and Tertiary Amines: The parent compound, 1-amino-3-(9H-carbazol-9-yl)propan-2-ol, is a primary amine. chemsrc.com Secondary amines are the most widely reported derivatives. They are synthesized by reacting the carbazole epoxide intermediate with a primary amine. Examples include derivatives bearing simple alkyl chains like isopentylamino or more complex functionalized chains such as (3-hydroxypropyl)amino, (2-(2-methoxyphenoxy)ethyl)amino, and phenethylamino groups. nih.govgoogle.comfluorochem.co.uk Tertiary amines can be synthesized by reacting the carbazole epoxide with a secondary amine or through further alkylation of a synthesized secondary amine derivative. organic-chemistry.orgacs.org

Alkyl and Aryl Chains: A vast array of amines containing different alkyl and aryl moieties has been used to generate libraries of carbazole aminoalcohol derivatives. For instance, reactions with 2-(1H-indol-3-yl)ethan-1-amine, 2-(4-fluorophenyl)ethan-1-amine, and 2-(2-methoxyphenoxy)ethylamine (B47019) yield products with extended aromatic and heteroaromatic systems. nih.gov The condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 1,3-diaminopropan-2-ol results in a dimeric structure where the propanol core is linked to two carbazole units via imine bonds. najah.edumdpi.com

Table 2: Examples of Amino Group Variations in Carbazole Aminoalcohol Derivatives

Amino SubstituentSynthetic MethodResulting Compound ClassExample CompoundRef.
IsopentylRing-opening of epoxide with isopentylamineSecondary Amine1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol
2-(2-Methoxyphenoxy)ethylRing-opening of epoxide with 2-(2-methoxyphenoxy)ethylamineSecondary Amine1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (Carvedilol) google.com
2-(1H-Indol-3-yl)ethylRing-opening of epoxide with tryptamineSecondary Amine1-((2-(1H-indol-3-yl)ethyl)amino)-3-(3-fluoro-9H-carbazol-9-yl)propan-2-ol nih.gov
6-Methoxypyridin-2-ylCopper-catalyzed couplingSecondary Amine1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((6-methoxypyridin-2-yl)amino)propan-2-ol nih.gov
N,N-dibenzylRing-opening of epoxide with dibenzylamineTertiary Amine1-[N-{Benzyl}-2'-({2''-〈methoxy〉-phenoxy)-ethyl}-amino]-3-[9'''H-carbazol-4'''-yloxy]-propan-2-ol google.com

Derivatization of the Hydroxyl Group (e.g., esterification, etherification)

The secondary hydroxyl group on the propan-2-ol linker is another key site for chemical modification, offering possibilities for esterification and etherification reactions.

Esterification: The hydroxyl group can be converted into an ester. For example, it can react with carboxylic acids or their derivatives to form esters, such as the benzoate (B1203000) ester of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol. evitachem.com Lipase-catalyzed transesterification using irreversible acyl donors like vinyl acetate (B1210297) represents a chemoenzymatic approach to modify this group, often with high enantioselectivity. mdpi.com

Etherification: The hydroxyl group can also be transformed into an ether. In some multi-step syntheses, the hydroxyl group has been found to passivate catalysts used in subsequent cross-coupling reactions. nih.gov To circumvent this, the hydroxyl group can be protected or converted into an ether, for example, by alkylation with 1-bromopropane to give a propoxy group. nih.gov Another important etherification reaction is the conversion of the hydroxyl group to a glycidyl (B131873) ether by reacting it with epichlorohydrin. nih.govresearchgate.net This introduces a new reactive epoxide ring into the molecule, allowing for further polymerization or the attachment of other nucleophilic moieties. researchgate.net

The provided search results contain in-depth analyses for compounds such as 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol and various isomers like 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol. However, the difference in the point of attachment to the carbazole ring (e.g., N-9 vs. C-4), the presence of additional substituents (e.g., ethyl groups), or the formation of different functional groups (e.g., Schiff bases) fundamentally alters the molecule's electronic structure, geometry, and spectroscopic properties.

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Advanced Spectroscopic and Computational Characterization of 1 Amino 3 Carbazol 9 Yl Propan 2 Ol Structures

High-Resolution Spectroscopic Characterization Techniques

Mass Spectrometry (e.g., TOF-MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For 1-Amino-3-carbazol-9-yl-propan-2-ol (molecular formula: C₁₅H₁₆N₂O), the exact molecular weight can be calculated.

Time-of-Flight Mass Spectrometry (TOF-MS) would be expected to show a prominent molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques, a protonated molecular ion peak [M+H]⁺.

Expected Mass Spectrometry Data:

Molecular Formula: C₁₅H₁₆N₂O

Monoisotopic Mass: 240.1263 g/mol

Expected [M+H]⁺ Peak: m/z 241.1335

The fragmentation pattern in MS/MS analysis would likely involve characteristic losses from the parent ion. Key fragment ions would be expected from the cleavage of the propanol (B110389) side chain. For instance, the loss of the aminomethyl group (-CH₂NH₂) or the hydroxymethyl group (-CH₂OH) could lead to significant fragment peaks. Cleavage between the carbazole (B46965) nitrogen and the propyl chain would yield a fragment corresponding to the carbazole moiety (m/z 167.07).

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Notes
[M+H]⁺ 241.1335 Protonated molecular ion
[M-NH₂CH₂]⁺ 210.0919 Loss of the aminomethyl group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its amine, alcohol, and carbazole functional groups.

The key vibrational modes would include the O-H stretch of the secondary alcohol, the N-H stretches of the primary amine, C-N stretches, and the characteristic C-H and C=C aromatic stretches of the carbazole ring system. Unlike its 4-yloxy isomer, this compound would lack a carbazole N-H stretching band, as the nitrogen at position 9 is substituted.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description of Vibrational Mode
Alcohol O-H 3500 - 3200 Strong, broad stretching vibration
Amine N-H 3400 - 3250 Two sharp bands (symmetric & asymmetric stretch)
Aromatic C-H 3100 - 3000 Stretching vibrations
Aliphatic C-H 2960 - 2850 Stretching vibrations
Aromatic C=C 1600 - 1450 Ring stretching vibrations
Amine N-H 1650 - 1580 Bending (scissoring) vibration
Alcohol C-O 1260 - 1050 Stretching vibration

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the carbazole moiety. The UV-Vis spectrum of this compound would be dominated by the absorptions of the carbazole chromophore.

The spectrum is expected to show multiple absorption bands in the UV region, typically between 200 and 350 nm. These bands correspond to π → π* transitions within the aromatic carbazole ring system. The attachment of the aminopropanol (B1366323) group at the nitrogen atom (position 9) would have a minor solvatochromic effect on the absorption maxima (λ_max) compared to unsubstituted carbazole, but it would differ from substitution at other positions on the aromatic ring.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Predicted λ_max (nm) Electronic Transition Chromophore
~235 π → π* Carbazole Ring
~258 π → π* Carbazole Ring
~293 π → π* Carbazole Ring

Role As Chemical Building Blocks and Applications in Material Science

Precursors in Complex Heterocyclic Synthesis

Carbazole (B46965) derivatives are fundamental starting materials for the construction of more complex heterocyclic systems. chim.itbohrium.comsioc-journal.cn Aminocarbazoles, in particular, serve as versatile synthons for a wide array of fused carbazole heterocycles. arkat-usa.org These include pyridocarbazoles, thiazolocarbazoles, pyrimidocarbazoles, and indolocarbazoles, many of which exhibit interesting biological activities and material properties. arkat-usa.org The amino group in compounds like 1-amino-3-carbazol-9-yl-propan-2-ol can readily participate in cyclization reactions, forming new rings fused to the carbazole core. For instance, aminocarbazoles can undergo the Povarov reaction with dienophiles to yield pyridocarbazoles. arkat-usa.org The inherent reactivity of the amino and hydroxyl groups in the propan-2-ol chain provides additional sites for chemical modification and annulation, further expanding the diversity of accessible heterocyclic structures. rsc.org

Formation of Schiff Base Ligands for Metal Complexation

The amino functionality of carbazole derivatives like this compound allows for the straightforward synthesis of Schiff bases. These compounds, characterized by an imine (-C=N-) group, are formed through the condensation reaction of the primary amine with an aldehyde or ketone. researchgate.net Carbazole-based Schiff bases are excellent ligands for coordinating with a variety of metal ions. researchgate.netdergipark.org.tr

Incorporation into Polymeric Materials

The carbazole moiety is a key component in the design of functional polymers for a range of applications, including organic light-emitting diodes (OLEDs), photorefractive materials, and hole-transporting layers. acs.orgmdpi.com The propan-2-ol backbone offers a convenient point of attachment for incorporating carbazole units into polymeric structures.

Synthesis of Carbazole-Based Monomers

A significant area of research has focused on the synthesis of monomers derived from 1,3-bis(carbazol-9-yl)propan-2-ol. The hydroxyl group of this precursor can be readily converted into other functional groups, such as oxirane (epoxy), thiirane, and oxetane (B1205548) rings. researchgate.netcgl.org.cnresearchgate.net For instance, reaction with epichlorohydrin (B41342) under basic conditions yields the corresponding glycidyl (B131873) ether (oxirane) derivative. researchgate.netimaging.org These functionalized monomers are designed to be polymerizable through various mechanisms.

Photopolymerization and Dark Polymerization Processes

The oxirane, thiirane, and oxetane derivatives of 1,3-bis(carbazol-9-yl)propan-2-ol can undergo cationic polymerization. researchgate.netcgl.org.cn This can be initiated either by light (photopolymerization), often using a photoacid generator like diphenyliodonium (B167342) tetrafluoroborate, or in the absence of light (dark polymerization) using a cationic initiator such as boron trifluoride etherate. researchgate.netcgl.org.cn The polymerization of these monomers leads to the formation of polymers with carbazole side chains. Research has shown that the polymerization rate and the final molecular weight of the polymer can be influenced by the type of reactive group, with thiiranes generally exhibiting the highest reactivity. researchgate.netcgl.org.cn

Monomer TypePolymerization InitiatorPolymerization Type
Oxirane derivativeDiphenyliodonium tetrafluoroboratePhotopolymerization
Thiirane derivativeBoron trifluoride etherateDark Polymerization
Oxetane derivativeDiphenyliodonium tetrafluoroboratePhotopolymerization
Oxetane derivativeBoron trifluoride etherateDark Polymerization

This table summarizes the polymerization methods for different carbazole-based monomers.

Electrochemical and Photophysical Properties of Resulting Polymers

The resulting carbazole-containing polymers exhibit interesting electrochemical and photophysical properties, largely due to the presence of the carbazole chromophore. acs.orgresearchgate.net Cyclic voltammetry studies have shown that both the monomers and the polymers can undergo electrochemical coupling. researchgate.netcgl.org.cn The UV-Vis absorption and fluorescence spectra of these materials are dominated by the electronic transitions of the carbazole unit. researchgate.net Notably, excimer emission, which can occur in concentrated solutions or solid films of carbazole compounds, was not observed in dilute solutions of these monomers or their corresponding polymers, suggesting that the bulky propan-2-ol backbone effectively isolates the carbazole chromophores. researchgate.net The electrochemical properties of polycarbazoles can be tuned by modifying the polymer backbone and the substituents on the carbazole ring. rsc.orgepa.gov

Glass-Forming Properties of Carbazole-Containing Polymers

An important characteristic of these carbazole-based materials is their ability to form stable amorphous glasses. researchgate.netktu.lt The monomers themselves exhibit glass transition temperatures (Tg) in the range of 43–58 °C. researchgate.netcgl.org.cn Upon polymerization, the Tg increases significantly, with the resulting polymers having glass transition temperatures between 103–125 °C. researchgate.netcgl.org.cn This ability to form stable glasses is crucial for the fabrication of uniform, high-quality thin films required for optoelectronic devices. The thermal stability of these materials is also noteworthy, with thermal degradation temperatures typically above 300 °C. researchgate.net

Compound TypeGlass Transition Temperature (Tg)Thermal Degradation Temperature
Monomers43–58 °C317–402 °C
Polymers103–125 °C-

This table presents the thermal properties of the carbazole-based monomers and polymers.

Future Research Trajectories and Scientific Challenges

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Traditional methods for synthesizing carbazole (B46965) skeletons, such as the Grabe–Ullman or Clemo–Perkin methods, are often inefficient. nih.gov Modern organic synthesis is focused on developing more efficient and sustainable pathways. Future research will likely concentrate on metal-catalyzed reactions, which offer milder conditions and higher yields.

Key areas of development include:

Palladium-Catalyzed Reactions : Techniques like intramolecular C-H activation and Sonogashira coupling are being employed to construct the carbazole nucleus from readily available starting materials. nih.gov For instance, the reaction of aryl iodides with substituted iodo alkynols under palladium catalysis is a viable route. nih.gov

C-H Activation : This strategy is considered an efficient and mild approach to building the carbazole ring system. nih.gov It avoids the need for pre-functionalized substrates, making the process more atom-economical.

Catalytic Condensation : Novel methods involving the catalytic condensation of phenols with aminophenols or aminoalcohols are being explored. d-nb.info These reactions can proceed through a sequence of hydrogenation, dehydrogenative condensation, and dehydrogenation steps, mediated by reusable catalysts. d-nb.info

The synthesis of the aminoalcohol side chain typically involves the reaction of a carbazole with epichlorohydrin (B41342), followed by the addition of an appropriate amine. researchgate.net Future work will aim to improve the stereoselectivity of these reactions to produce specific enantiomers, which often exhibit different biological activities.

Synthetic Strategy Description Advantages Reference
Metal-Catalyzed C-H Activation Intramolecular cyclization of diarylamines using a metal catalyst (e.g., Palladium) to form the carbazole ring.High efficiency, mild reaction conditions, atom economy. nih.gov
Catalytic Condensation Reaction of phenols with aminophenols or aminoalcohols using reusable catalysts to build polycyclic heteroaromatics.Utilizes readily available starting materials, potential for sustainability. d-nb.info
Annulation Reactions Construction of the carbazole ring through cyclization reactions.Versatile for creating diverse carbazole scaffolds. nih.gov
Epoxide Ring-Opening Reaction of the carbazole nitrogen with epichlorohydrin, followed by nucleophilic attack by an amine to form the aminoalcohol chain.A standard and reliable method for creating carbazole aminoalcohols. researchgate.net

Advanced Computational Chemistry for Rational Design of Bioactive Carbazole Aminoalcohols

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting the properties and interactions of molecules before their synthesis. mdpi.com For carbazole aminoalcohols, computational methods are crucial for rational design and for understanding structure-activity relationships (SAR).

Future applications in this area include:

Molecular Docking : This technique is used to predict the binding orientation of carbazole derivatives to their biological targets, such as enzymes or receptors. For example, docking studies have helped to show that carbazole aminoalcohols can act as Topoisomerase I (topo I) poisons by stabilizing the topo I-DNA cleavage complex. nih.gov

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO/LUMO) of these compounds. mdpi.comresearchgate.net This information helps in predicting reactivity and the nature of intermolecular interactions, such as the N-H⋯π interactions observed in the solid-state structure of some carbazoles. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of carbazole derivatives and their interactions with biological systems or in the formation of nanomaterials. nih.gov These simulations provide insights into the stability of ligand-protein complexes and the self-assembly processes of nanoaggregates. nih.gov

By combining these computational approaches, researchers can design novel 1-amino-3-carbazol-9-yl-propan-2-ol derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties. mdpi.com

Discovery of Unexplored Biological Targets and Therapeutic Applications

Carbazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties. researchgate.netnih.govsamipubco.com While much is known, the potential for discovering new therapeutic applications remains vast.

Established Activity Potential New Application Mechanism/Target Reference
Anticancer Treatment of drug-resistant cancers, psoriasis.Inhibition of Topoisomerase I/II, targeting JAK/STAT pathways. mdpi.comnih.govmdpi.com
Antiparasitic Treatment for Human African Trypanosomiasis (HAT), Chagas disease.Inhibition of parasite-specific enzymes, β-hematin formation. researchgate.netacs.org
Neuroprotective Treatment for neurodegenerative diseases.Activation of neuroprotective pathways. ontosight.ainih.gov
Antiviral Broad-spectrum antiviral agents.Inhibition of viral kinases or other essential viral proteins. nih.gov
Cardioprotective Treatment for diabetic heart conditions.Activation of Nicotinamide phosphoribosyltransferase (Nampt). nih.gov

Future research will focus on:

Screening against New Targets : High-throughput screening of carbazole aminoalcohol libraries against a wider range of biological targets could uncover entirely new therapeutic uses.

Exploring Polypharmacology : The ability of a single compound to interact with multiple targets ("polypharmacology") is increasingly seen as a desirable trait for treating complex diseases like cancer or neurodegenerative disorders. The carbazole scaffold is well-suited for this approach. nih.gov

Investigating Natural Products : Many biologically active carbazoles are natural products. mdpi.com Further investigation of these natural compounds and their synthetic derivatives could lead to new drug leads.

Mechanistic Elucidation of Broader Pharmacological Profiles

A deep understanding of how a compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent. For carbazole aminoalcohols, while several mechanisms have been proposed, further elucidation is a key challenge.

Key research directions include:

Target Identification and Validation : For many carbazole derivatives, the precise biological target remains unknown. Future studies will use techniques like chemical proteomics and affinity chromatography to identify the specific proteins that these compounds bind to.

Enzyme Inhibition Kinetics : For compounds that target enzymes like topoisomerases, detailed kinetic studies are needed to understand the mode of inhibition (e.g., competitive, non-competitive) and to determine kinetic parameters like on-off rates. nih.govcriver.com

Cellular Pathway Analysis : Investigating the downstream effects of compound binding is crucial. For example, the discovery that certain carbazole aminoalcohols induce G2-phase cell-cycle arrest and apoptosis in cancer cells provides a deeper understanding of their anticancer effects. nih.gov Similarly, the finding that the compound P7C3 activates Nampt and increases NAD+ levels explains its cardioprotective effects in diabetic hearts. nih.gov

Translational Research and Lead Optimization Strategies

Translational research bridges the gap between basic scientific discoveries and their application in medicine. nih.gov For this compound and its derivatives, this involves optimizing a "lead compound" to improve its drug-like properties. criver.com

The process of lead optimization focuses on systematically modifying the chemical structure to enhance key attributes: criver.comnih.gov

Potency and Efficacy : Increasing the biological activity at the target site. This was demonstrated in the optimization of carbazole analogues for antimalarial properties. acs.org

Selectivity : Minimizing off-target effects to reduce potential toxicity. This is a crucial step, as seen in the development of selective inhibitors for various kinases. mdpi.com

Pharmacokinetics (ADME) : Improving Absorption, Distribution, Metabolism, and Excretion properties. Studies on carbazole aminoalcohols for treating cystic echinococcosis showed that lead compounds could have decent oral bioavailability (>70%). nih.gov

Structure-Activity Relationship (SAR) : Building a clear understanding of how specific structural modifications affect biological activity. For example, truncating parts of a lead carbazole molecule helped identify the minimum pharmacophore required for antitrypanosome activity. acs.org

The journey from a promising hit to a clinical candidate is a multi-step process involving iterative cycles of design, synthesis, and testing. criver.comdndi.org The chemical tractability of the carbazole scaffold makes it an excellent candidate for such optimization efforts. acs.orgnih.gov

Exploration of this compound in Supramolecular Chemistry and Nanomaterials

Beyond their therapeutic potential, carbazole derivatives are highly valued in materials science due to their unique photophysical properties. nih.govresearchgate.net The rigid, planar, and electron-rich nature of the carbazole ring makes it an excellent building block for functional materials. taylorfrancis.com

Future research in this domain will likely explore:

Fluorescent Nanoparticles : Carbazole-based compounds can self-assemble into fluorescent organic nanoaggregates (FONs) in aqueous solutions. nih.gov These nanoparticles have potential applications in bio-imaging and sensing. nih.govrsc.org The emission properties can be tuned by changing substituents on the carbazole core. acs.org

Organic Electronics : Carbazole derivatives like polyvinyl carbazole (PVK) are widely used in organic light-emitting diodes (OLEDs) due to their excellent hole-transporting capabilities and high charge carrier mobility. nih.govtaylorfrancis.com The aminoalcohol portion of the molecule could be modified to influence packing and electronic properties.

Supramolecular Assemblies : The carbazole unit can participate in non-covalent interactions like π-π stacking and hydrogen bonding, making it ideal for constructing complex supramolecular structures. rsc.orgbohrium.com These assemblies can be used to create novel materials, such as targeted drug delivery systems or molecular sensors. rsc.org

Nanocomposites : Incorporating carbazole-based polymers with nanofillers like graphene or carbon nanotubes can enhance the conductivity and mechanical properties of the resulting nanocomposites, opening applications in sensors and energy storage. taylorfrancis.com

The exploration of this compound and related structures in these fields represents a convergence of medicinal chemistry and materials science, promising innovations in both diagnostics and technology.

Q & A

Q. What are the standard synthetic routes for 1-Amino-3-carbazol-9-yl-propan-2-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting with carbazole derivatives. Key steps include:
  • Carbazole Functionalization : Nucleophilic substitution at the carbazole C9 position using alkyl halides or epoxides under basic conditions (e.g., NaH, KOtBu) .
  • Amino Propanol Attachment : Reaction with 1,2-epoxypropane derivatives or via reductive amination of ketone intermediates (e.g., using LiAlH₄) .
  • Critical Conditions : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while inert atmospheres prevent oxidation. Reaction temperatures (50–80°C) and stoichiometric control of amines are crucial for minimizing byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) or LC-MS for purity assessment .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of carbazole substitution and amine/ethanolamine linkage .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .
  • Elemental Analysis : Verify molecular formula (e.g., C₁₆H₁₇N₂O) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to screen for interactions with kinases like EGFR or CDK2 .
  • Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .

Advanced Research Questions

Q. How do electronic and steric effects of carbazole substituents influence nucleophilic substitution reactions during synthesis?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl) : Dichloro substituents at C3/C6 positions increase carbazole ring electron deficiency, accelerating nucleophilic attack at C8. This is confirmed via Hammett plots comparing reaction rates of halogenated vs. non-halogenated analogs .
  • Steric Hindrance : Bulky substituents (e.g., morpholine) at the propanol chain reduce accessibility to reactive sites, requiring elevated temperatures (80–100°C) or microwave-assisted synthesis .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., morpholine vs. piperazine substituents) using standardized assays .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., amino-propanol chain) for target binding using software like Schrödinger’s Phase .
  • Meta-Analysis : Reconcile divergent IC₅₀ values by normalizing data against control compounds (e.g., doxorubicin) and accounting for assay variability (e.g., cell passage number) .

Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to predict logP (target <3), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics Simulations : Analyze binding stability with targets (e.g., DNA topoisomerases) using GROMACS .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.